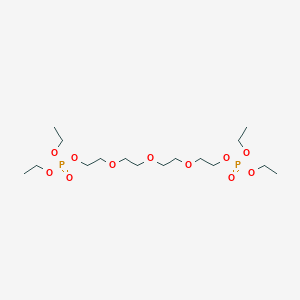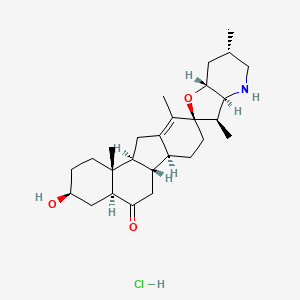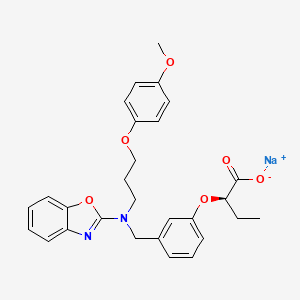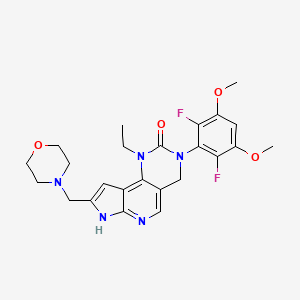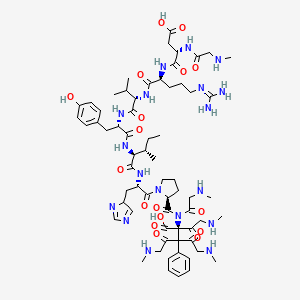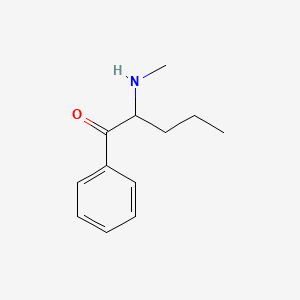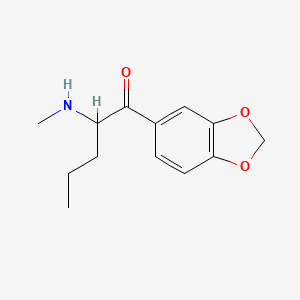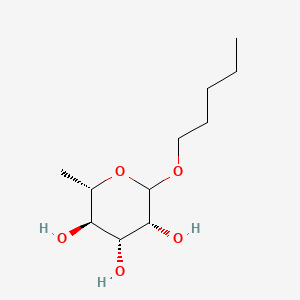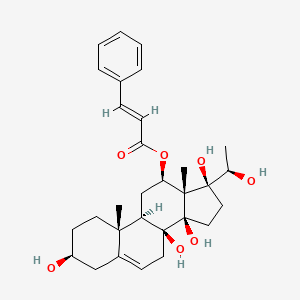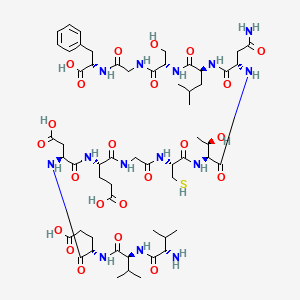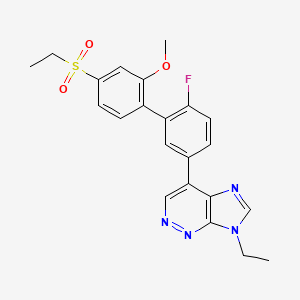
PF-06372865
Vue d'ensemble
Description
Darigabat est un médicament GABAergique en cours de développement pour le traitement de l'épilepsie photosensible, des crises focales, des troubles paniques et d'autres troubles anxieux . Il agit comme un modulateur allostérique positif des récepteurs GABA A, ciblant spécifiquement les récepteurs contenant les sous-unités alpha-2, alpha-3 et alpha-5 .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de darigabat impliquent la conception rationnelle d'un composé biodisponible par voie orale qui cible sélectivement des sous-unités spécifiques des récepteurs GABA A . Les méthodes de production industrielle ne sont pas explicitement détaillées dans la littérature disponible, mais le composé est conçu pour être administré par voie orale .
Analyse Des Réactions Chimiques
Darigabat subit diverses réactions chimiques, impliquant principalement son interaction avec les récepteurs GABA A. Il agit comme un modulateur allostérique positif, améliorant l'effet du neurotransmetteur acide gamma-aminobutyrique (GABA) sans bloquer ou surexciter l'activité neuronale normale . Les principaux produits formés à partir de ces réactions sont la modulation de l'activité neuronale, conduisant à une réduction de l'hyperexcitabilité neuronale .
Applications de la recherche scientifique
Darigabat est en cours de développement pour le traitement de l'épilepsie et des troubles paniques . Il a montré un potentiel d'activité antiépileptique comparable à celui des benzodiazépines actuellement disponibles, mais avec une tolérance, une sédation et des risques de sevrage réduits . Le composé est également en cours d'évaluation dans des essais cliniques pour son efficacité dans le traitement des crises focales résistantes aux médicaments et des troubles paniques .
Mécanisme d'action
Darigabat agit comme un modulateur allostérique positif des récepteurs GABA A, ciblant spécifiquement les récepteurs contenant les sous-unités alpha-2, alpha-3 et alpha-5 . Lors de leur activation, ces récepteurs s'ouvrent et permettent aux ions chlorure de pénétrer dans le neurone, inhibant l'activité du neurone et réduisant la transmission du signal . Cette action contribue à contrôler l'hyperexcitabilité cérébrale et l'hyperexcitabilité .
Applications De Recherche Scientifique
Darigabat is being developed for the treatment of epilepsy and panic disorder . It has shown potential for anti-epileptic activity comparable to currently available benzodiazepines but with reduced tolerance, sedation, and withdrawal liabilities . The compound is also being evaluated in clinical trials for its efficacy in treating drug-resistant focal seizures and panic disorder .
Mécanisme D'action
Darigabat acts as a positive allosteric modulator of GABA A receptors, specifically targeting receptors containing alpha-2, alpha-3, and alpha-5 subunits . Upon activation, these receptors open and allow chloride ions to move into the neuron, inhibiting the neuron’s activity and reducing signal transmission . This action helps control brain hyper-excitability and hyperexcitation .
Comparaison Avec Des Composés Similaires
Darigabat est unique en son genre par son ciblage sélectif des récepteurs GABA A contenant les sous-unités alpha-2, alpha-3 et alpha-5, avec une activité minimale au niveau des récepteurs contenant la sous-unité alpha-1 . Ce ciblage sélectif contribue à minimiser les effets secondaires négatifs de sédation et le risque de dépendance observés avec les modulateurs traditionnels non sélectifs des récepteurs GABA A, tels que les benzodiazépines . Des composés similaires comprennent d'autres modulateurs allostériques positifs des récepteurs GABA A, tels que l'alprazolam Staccato, ENX-101, ETX155 et LPCN 2101 .
Propriétés
IUPAC Name |
7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-4-27-13-24-21-18(12-25-26-22(21)27)14-6-9-19(23)17(10-14)16-8-7-15(11-20(16)30-3)31(28,29)5-2/h6-13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQXDBPTFOCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)S(=O)(=O)CC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1614245-70-3 | |
| Record name | Darigabat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1614245703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARIGABAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9BP19HZ3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
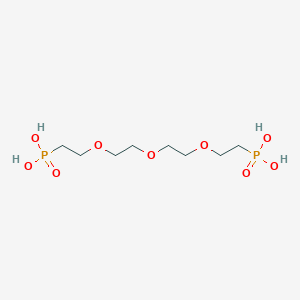
![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)
